![molecular formula C18H20O3S B14262449 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- CAS No. 169210-71-3](/img/structure/B14262449.png)
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C18H20O3S. It is a unique chemical entity that features both methoxy and thioether functional groups, making it an interesting subject for various chemical studies and applications .
Métodos De Preparación
The synthesis of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylthiophenol in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Análisis De Reacciones Químicas
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Aplicaciones Científicas De Investigación
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- involves its interaction with various molecular targets. The compound’s methoxy and thioether groups allow it to participate in a range of chemical reactions, potentially affecting biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone: This compound has a similar structure but features an anilino group instead of a thioether group.
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone: This compound has a hydroxy group in place of the thioether group, leading to different chemical properties and reactivity.
The uniqueness of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- lies in its combination of methoxy and thioether groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
169210-71-3 |
|---|---|
Fórmula molecular |
C18H20O3S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C18H20O3S/c1-12-5-8-15(9-6-12)22-13(2)18(19)14-7-10-16(20-3)17(11-14)21-4/h5-11,13H,1-4H3 |
Clave InChI |
QRPVFMGEVIXSRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC(C)C(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
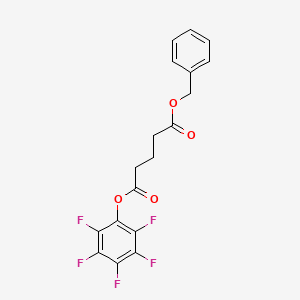
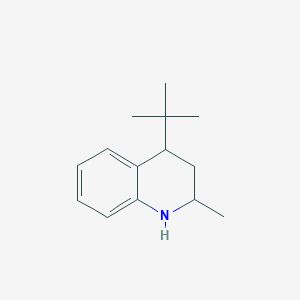
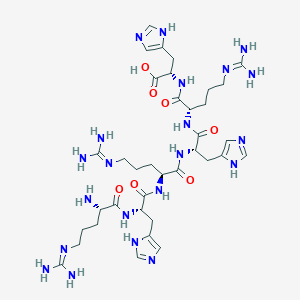
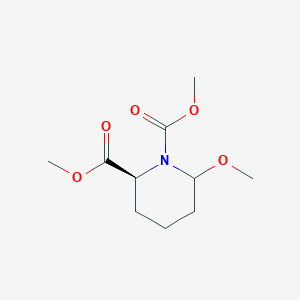
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
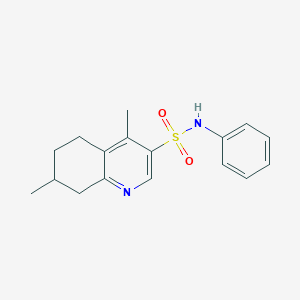
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
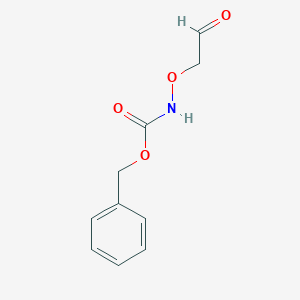
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
